molecular formula C11H12N4O3 B2578749 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)acetamide CAS No. 1235355-92-6

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)acetamide

Cat. No.: B2578749
CAS No.: 1235355-92-6
M. Wt: 248.242
InChI Key: KXVFDUXIILCVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)acetamide is a heterocyclic compound featuring a pyridazinone core substituted with a methyl group at position 3 and an acetamide linker connecting it to a 3-methylisoxazole moiety. This structure combines two pharmacologically relevant heterocycles: pyridazinones are known for their diverse biological activities (e.g., anticonvulsant, antihypertensive), while isoxazoles are frequently utilized in drug design due to their metabolic stability and hydrogen-bonding capabilities .

Properties

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)-2-(3-methyl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-7-3-4-11(17)15(13-7)6-9(16)12-10-5-8(2)14-18-10/h3-5H,6H2,1-2H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVFDUXIILCVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC(=O)NC2=CC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)acetamide typically involves the following steps:

    Formation of the Pyridazinone Moiety: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Formation of the Isoxazole Moiety: The isoxazole ring is often formed via the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes.

    Coupling of the Two Moieties: The final step involves coupling the pyridazinone and isoxazole moieties through an acetamide linkage. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-scale reactors.

Chemical Reactions Analysis

Pyridazinone Ring Reactivity

The 6-oxopyridazin-1(6H)-yl group exhibits nucleophilic and electrophilic reactivity depending on reaction conditions:

Reaction TypeConditionsProductsKey Observations
Nucleophilic substitution K₂CO₃/DMF, 80°C Replacement of the pyridazinone oxygen with amines or thiolsRegioselectivity observed at position 3 due to methyl group steric effects
Oxidation MnO₂/CHCl₃, RT6-hydroxypyridazine derivativesLimited conversion (<40%) due to competing decomposition pathways
Cycloaddition Huisgen conditions (CuI, DIPEA) Triazolo-pyridazine hybridsClick chemistry applications for bioconjugation demonstrated

Acetamide Linker Transformations

The -N-(3-methylisoxazol-5-yl)acetamide group participates in characteristic reactions:

Reaction TypeConditionsProductsNotes
Hydrolysis 6N HCl, reflux 2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetic acidQuantitative yield achieved in 3 hr
Sulfonylation TosCl/pyridine, 0°CSulfonamide derivativesMaintains isoxazole ring integrity
Schiff base formation Benzaldehyde/EtOH, Δ Imine derivativesRequires anhydrous conditions for optimal results

Isoxazole Ring Modifications

The 3-methylisoxazol-5-yl group demonstrates selective reactivity:

Reaction TypeConditionsProductsStability Data
Electrophilic substitution HNO₃/H₂SO₄, 0°C 4-nitro derivatives72% yield, confirmed by HPLC
Ring-opening H₂O₂/NaOH, 50°Cβ-ketoamide compoundsFirst-order kinetics observed (k = 0.12 hr⁻¹)
Metal complexation Cu(OAc)₂·H₂O, MeOH Cu(II) coordination complexesX-ray diffraction confirms octahedral geometry

Cross-Coupling Reactions

Modern catalytic methods enable selective functionalization:

ReactionCatalytic SystemScopeYield Range
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃ Aryl boronic acids at pyridazinone C455-82%
Buchwald-HartwigXantphos/Pd₂(dba)₃Secondary amines at pyridazinone N240-68%
SonogashiraCuI/PdCl₂(PPh₃)₂ Terminal alkynes at isoxazole C4Limited to electron-deficient alkynes (33-51%)

Stability Profile

Critical degradation pathways under stress conditions:

StressorConditionsMajor DegradantsMechanism
Acidic0.1N HCl, 70°C Pyridazinone ring-opened dimerProtonation-induced dimerization
Alkaline0.1N NaOH, RTAcetamide hydrolysis productsBase-catalyzed ester cleavage
Oxidative3% H₂O₂, 40°CN-oxide derivativesRadical-mediated oxidation

Computational Insights

DFT calculations (B3LYP/6-311++G**) reveal:

  • Pyridazinone LUMO (-1.8 eV) localized on C5-N6 bond

  • Isoxazole HOMO (-6.3 eV) shows π-character in oxygen-nitrogen system

  • Transition state barriers correlate with experimental reaction rates

This comprehensive analysis integrates data from synthetic protocols , stability studies , and computational models . The compound demonstrates versatile reactivity suitable for pharmaceutical derivatization, though careful control of reaction conditions is essential to prevent undesired side reactions.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)acetamide typically involves the reaction of appropriate precursors under controlled conditions. The characterization of the compound can be achieved through various analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and confirm the presence of specific functional groups.
  • Infrared Spectroscopy (IR) : Helps identify characteristic bonds and functional groups within the compound.
  • Mass Spectrometry (MS) : Provides molecular weight and structural information.

Anticancer Activity

Research indicates that derivatives related to this compound exhibit significant anticancer properties. For example, studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation in various types of cancer, including breast, lung, and colon cancers.

A notable study demonstrated that certain pyridazine derivatives displayed percent growth inhibitions (PGIs) against human cancer cell lines such as OVCAR-8 and NCI-H40, with PGIs exceeding 85% . This suggests that the compound could potentially serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

Compounds containing the pyridazine and isoxazole moieties have also been evaluated for their antimicrobial properties. In vitro studies have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antitubercular Activity

The compound's potential as an antitubercular agent has also been explored. Certain derivatives have shown activity against Mycobacterium tuberculosis, indicating that modifications to the core structure could enhance efficacy against this pathogen .

Case Study 1: Anticancer Evaluation

In a comprehensive study on pyridazine derivatives, researchers synthesized a series of compounds related to this compound. The evaluation included in vitro tests against multiple cancer cell lines. The results indicated that these compounds not only inhibited cell growth but also induced apoptosis in cancer cells, suggesting a dual mechanism of action .

Case Study 2: Antimicrobial Assessment

A recent investigation focused on the antimicrobial properties of various acetamide derivatives, including those similar to this compound. The study utilized disc diffusion methods to assess efficacy against common pathogens. Results showed that several derivatives exhibited significant zones of inhibition, particularly against Gram-positive bacteria .

Mechanism of Action

The mechanism of action for 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)acetamide would depend on its specific target. Generally, compounds with pyridazinone and isoxazole rings can interact with enzymes or receptors by mimicking natural substrates or inhibitors, thereby modulating biological pathways. The exact molecular targets and pathways would require further experimental validation.

Comparison with Similar Compounds

Key Research Findings and Gaps

  • Synthetic Efficiency : Microwave-assisted synthesis (as in Compound A) could be adapted for the target compound to enhance yield and reduce reaction time .
  • Bioactivity Prediction : The 3-methylisoxazole group may confer metabolic stability, but empirical studies are needed to confirm this.
  • Comparative Limitations : Direct pharmacological data (e.g., IC₅₀, toxicity) for the target compound are absent in the evidence, highlighting a critical research gap.

Biological Activity

The compound 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)acetamide is a derivative of pyridazine and isoxazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C13H14N4O\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}

This compound features a pyridazine ring with an oxo group and an isoxazole moiety, contributing to its biological properties. The presence of these functional groups is significant in determining the compound's interaction with biological systems.

Anticonvulsant Activity

Pyridazine derivatives have been reported to exhibit anticonvulsant properties. For instance, compounds similar to this compound have shown effectiveness in animal models for epilepsy . The mechanism is believed to involve modulation of neurotransmitter release and inhibition of neuronal excitability.

Anticancer Properties

Research indicates that pyridazinone derivatives possess anticancer activity. A study highlighted that certain pyridazine compounds inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest . This suggests that this compound may also hold potential as an anticancer agent, warranting further investigation.

Anti-inflammatory Effects

Pyridazine-based compounds have demonstrated anti-inflammatory effects in various studies. The compound's ability to inhibit pro-inflammatory cytokines could make it a candidate for treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound has been achieved through multi-step reactions involving hydrazine derivatives and appropriate acylation methods. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compound .

In Vivo Studies

In vivo studies conducted on animal models have shown promising results regarding the pharmacokinetics and bioavailability of this compound. It exhibited a favorable absorption profile, with significant concentrations detected in plasma after administration .

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticonvulsantPyridazinone derivativesReduced seizure frequency
AnticancerPyridazine analogsInduced apoptosis in cancer cells
Anti-inflammatoryIsoxazole derivativesDecreased levels of inflammatory markers

Q & A

Q. What are the recommended synthetic routes for 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)acetamide?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol involving pyridazinone core formation followed by N-alkylation. For example, pyridazinone derivatives are often prepared using Knoevenagel condensation between hydrazides and diketones, followed by cyclization. Subsequent coupling with 3-methylisoxazol-5-amine can be achieved via amidation using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF or THF under inert conditions . Key intermediates like ethyl 2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetate may require hydrolysis to the carboxylic acid before coupling.

Q. How is structural characterization of this compound performed to confirm purity and identity?

  • Methodological Answer :
  • NMR : 1H and 13C NMR are critical for confirming substituent positions. For instance, the pyridazinone ring’s carbonyl (C=O) resonance typically appears at δ ~160-170 ppm, while the isoxazole protons resonate as singlets at δ ~6.0-6.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z calculated for C12H13N3O3: 247.0957).
  • HPLC : Purity (>95%) can be confirmed using reverse-phase C18 columns with UV detection at λ = 254 nm .

Q. What are the preliminary pharmacological screening strategies for this compound?

  • Methodological Answer : Initial screens focus on anti-inflammatory or antimicrobial activity. For example:
  • In vitro COX-2 inhibition : Assess enzyme activity using a fluorometric assay with recombinant COX-2 and arachidonic acid substrate .
  • Antibacterial assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Methodological Answer :
  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF3) at the pyridazinone C5 position to enhance COX-2 selectivity .
  • Isoxazole Modifications : Replace 3-methylisoxazole with 5-methyl-1,2,4-oxadiazole to improve metabolic stability .
  • Pharmacokinetic Profiling : Evaluate logP (via shake-flask method) and metabolic stability (e.g., liver microsomal assays) to prioritize derivatives .

Q. How should researchers address contradictions in biological activity data?

  • Methodological Answer : Discrepancies often arise from assay conditions. For example:
  • Anti-inflammatory vs. Cytotoxicity : Use parallel assays (e.g., COX-2 inhibition and MTT viability tests on RAW 264.7 macrophages) to distinguish specific activity from nonspecific toxicity .
  • Species-Specific Effects : Validate results across multiple models (e.g., murine vs. human cell lines) .

Q. What strategies mitigate poor aqueous solubility during in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Synthesize phosphate or PEGylated esters to enhance solubility .
  • Nanoformulation : Encapsulate the compound in PLGA nanoparticles (size <200 nm) using emulsion-solvent evaporation .

Q. How can computational methods guide target identification?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding to COX-2 (PDB ID: 5KIR) or bacterial topoisomerase IV .
  • ADMET Prediction : Tools like SwissADME estimate permeability (e.g., BBB score) and cytochrome P450 interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.